molecular formula C25H24N2O2 B14945532 1-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one

1-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one

Cat. No.: B14945532
M. Wt: 384.5 g/mol
InChI Key: ZRHQKVCWUGWGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-PHENYL-1-PROPANONE is a complex organic compound with a unique structure that includes a pyrazole ring, methoxyphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-PHENYL-1-PROPANONE typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1 and proceeds under reflux conditions to yield the desired product in high yields .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-PHENYL-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-PHENYL-1-PROPANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-PHENYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Comparison: 1-[3-(4-METHOXYPHENYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-3-PHENYL-1-PROPANONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological activities .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C25H24N2O2/c1-29-22-15-13-20(14-16-22)23-18-24(21-10-6-3-7-11-21)27(26-23)25(28)17-12-19-8-4-2-5-9-19/h2-11,13-16,24H,12,17-18H2,1H3

InChI Key

ZRHQKVCWUGWGKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)CCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.